(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid
Description
This compound is a pyrrolidine-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a substituted aryl group (4-fluoro-2-methylphenyl) at the 4-position of the pyrrolidine ring. The Boc group enhances steric protection of the amine functionality, making the compound a critical intermediate in medicinal chemistry for peptide synthesis and drug development. The 4-fluoro-2-methylphenyl substituent introduces both electronic and steric effects, which may influence solubility, metabolic stability, and binding affinity in biological systems.
Properties
Molecular Formula |
C17H22FNO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22FNO4/c1-10-7-11(18)5-6-12(10)13-8-19(9-14(13)15(20)21)16(22)23-17(2,3)4/h5-7,13-14H,8-9H2,1-4H3,(H,20,21)/t13-,14+/m1/s1 |
InChI Key |
JJJHUMSPJPABTH-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Chiral pyrrolidine precursors : Often derived from chiral pool compounds or asymmetric synthesis methods to ensure the (3R,4S) configuration.
- 4-Fluoro-2-methylphenyl derivatives : Used as arylating agents or introduced via cross-coupling reactions.
- Di-tert-butyl dicarbonate (Boc2O) : Employed for the introduction of the Boc protecting group on the pyrrolidine nitrogen.
Stepwise Synthetic Procedure
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization or ring closure to form the pyrrolidine core with stereocontrol | Chiral amino acid derivatives, cyclization agents |
| 2 | Aryl substitution | Introduction of the 4-fluoro-2-methylphenyl group via nucleophilic substitution or cross-coupling | Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling, aryl halides |
| 3 | Boc protection | Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl group | Di-tert-butyl dicarbonate, base (e.g., triethylamine) |
| 4 | Carboxylation | Installation or preservation of the carboxylic acid group at the 3-position | Oxidation or hydrolysis steps as needed |
| 5 | Purification | Isolation of the final product with high stereochemical purity | Chromatography, recrystallization |
Representative Synthetic Route
A typical synthetic route reported involves:
- Starting from a chiral amino acid or a protected pyrrolidine intermediate.
- Performing an arylation step to attach the 4-fluoro-2-methylphenyl group at the 4-position of the pyrrolidine ring.
- Protecting the nitrogen with Boc using di-tert-butyl dicarbonate under mild basic conditions.
- Final deprotection or functional group adjustments to yield the carboxylic acid at the 3-position.
This sequence is optimized to maintain the (3R,4S) stereochemistry and to avoid racemization.
Research Findings and Analytical Data
Stereochemical Control
- The stereochemistry at C3 and C4 is controlled by the choice of chiral starting materials and reaction conditions.
- Enantioselective catalysts or chiral auxiliaries may be employed to enhance stereoselectivity.
Protecting Group Strategy
- The Boc group is chosen for its stability under a variety of reaction conditions and ease of removal.
- It prevents unwanted side reactions at the nitrogen during arylation and carboxylation steps.
Influence of Fluoro Substituent
- The 4-fluoro substituent on the phenyl ring enhances the compound’s chemical stability and biological activity.
- Fluorine’s electronegativity affects the electronic properties of the molecule, influencing reactivity during synthesis.
Purity and Yield
- Purification typically involves chromatographic techniques to achieve >98% purity.
- Yields vary depending on the specific synthetic route but are optimized to balance stereochemical fidelity and functional group compatibility.
Comparative Table of Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting material | Chiral amino acid derivatives or protected pyrrolidines | Commercially available or synthesized in-house |
| Boc protection reagent | Di-tert-butyl dicarbonate | Room temperature, base (e.g., triethylamine) |
| Aryl substitution method | Palladium-catalyzed cross-coupling | Pd catalyst, base, inert atmosphere |
| Stereochemical outcome | (3R,4S) configuration | Controlled by chiral precursors and catalysts |
| Purification method | Chromatography, recrystallization | Silica gel column chromatography |
| Final product purity | >98% | Confirmed by HPLC, NMR |
| Molecular weight | 323.36 g/mol | Confirmed by mass spectrometry |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid" with structurally related pyrrolidine and piperidine derivatives. Key differences in substituents, molecular properties, and applications are highlighted:
Key Findings:
Electronic Effects: Fluorine substituents (e.g., 2-fluoro vs. For example, the 3,5-difluoro analog may exhibit stronger electron-withdrawing effects, lowering pKa compared to the 4-fluoro-2-methyl variant.
Applications : Brominated analogs (e.g., ) are valuable in Suzuki-Miyaura coupling for further functionalization, while difluoro derivatives (e.g., ) are explored in protease inhibition due to improved metabolic stability.
Safety : Piperidine analogs (e.g., (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid ) show acute oral toxicity (H302) and respiratory irritation (H335), suggesting that pyrrolidine derivatives may offer safer profiles due to reduced ring strain.
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity. This article explores its chemical properties, synthesis, biological interactions, and potential therapeutic applications.
- Molecular Formula : C17H22FNO4
- Molecular Weight : 323.4 g/mol
- CAS Number : 957476-24-3
The compound's structure includes a fluoro-substituted methylphenyl moiety, which enhances its reactivity and biological activity due to the electronegative nature of the fluorine atom. This substitution can significantly influence molecular interactions and stability, making it a candidate for various biological targets.
Synthesis
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple synthetic steps. Key methods include:
- Formation of the Pyrrolidine Ring : Utilizing starting materials that allow for the construction of the chiral pyrrolidine framework.
- Introduction of the Boc Group : Protecting the amine functionality to facilitate selective reactions.
- Fluorination : Employing fluorinating agents to introduce the fluoro group at the desired position on the phenyl ring.
Biological Activity
Research indicates that (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid interacts with various biological targets, potentially modulating critical biochemical pathways.
Enzyme Interactions
The compound may exhibit inhibitory activity against specific enzymes involved in metabolic pathways. Studies suggest that fluorinated compounds often demonstrate enhanced binding affinity due to their ability to form stronger interactions with target enzymes.
Receptor Binding
Preliminary studies indicate that this compound could interact with certain receptors, influencing cellular responses. The presence of the fluoro group may enhance lipophilicity and receptor affinity compared to non-fluorinated analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Fluorinated Ligands : A study demonstrated that fluorinated derivatives showed improved potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .
- VHL Inhibitors : Research on structurally related compounds has revealed their potential as inhibitors for von Hippel-Lindau (VHL) protein interactions, which are crucial in cancer biology .
- Comparative Analysis : A comparative analysis of structurally similar compounds highlighted that those containing fluorine exhibited distinct reactivity patterns and biological activities compared to other halogenated variants.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,4S)-1-(tert-butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid | Cyanophenyl group | Different reactivity patterns due to cyano group |
| (2S,3S,4R)-2-(5-fluoro-pyridin-2-yl)-pyrrolidine | Lacks Boc group | Varied synthetic routes without protective strategies |
| (2S,3S,5R)-5-(trityloxymethyl)pyrrolidine | No fluoro or Boc groups | Focused on trityl protection affecting solubility |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Boc protection, palladium-catalyzed couplings, and acid-mediated deprotection. For example, analogous pyrrolidine derivatives are synthesized using tert-butyl XPhos as a ligand, cesium carbonate as a base, and tert-butanol as a solvent under inert atmospheres (40–100°C, 5.5 h) . Critical steps include stereochemical control during the formation of the pyrrolidine ring and regioselective introduction of the 4-fluoro-2-methylphenyl group. Post-reaction workup often involves HCl-mediated hydrolysis (93–96°C, 17 h) to isolate the carboxylic acid .
Q. How can the purity and stereochemistry of the compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is recommended for stereochemical validation. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy, particularly NMR to confirm fluorine substitution, and X-ray crystallography for absolute configuration determination. For purity, use mass spectrometry (HRMS) and elemental analysis. Safety data sheets for related Boc-protected pyrrolidines emphasize storage at 0–6°C to prevent decomposition .
Q. What safety precautions are necessary during handling?
- Methodological Answer : The compound may pose respiratory and skin irritation risks (H315, H319, H335). Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse eyes/skin with water for 15 minutes and consult a poison center (P312, P337+P313) . Store in airtight containers under inert gas (e.g., argon) to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the 4-fluoro-2-methylphenyl group?
- Methodological Answer : Yield optimization requires careful control of palladium catalysts (e.g., Pd(OAc)), ligand-to-metal ratios (e.g., tert-butyl XPhos), and temperature gradients. For analogous aryl couplings, a two-phase solvent system (tert-butanol/water) improves solubility of hydrophobic intermediates. Microwave-assisted synthesis at 100°C reduces reaction time while maintaining stereoselectivity . Post-reaction, extract with ethyl acetate and purify via silica gel chromatography (hexane/EtOAc gradient) to isolate the product .
Q. What computational methods are suitable for studying the compound’s conformational stability?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the pyrrolidine ring’s puckering and Boc-group steric effects. Molecular dynamics simulations in explicit solvents (e.g., DMSO) predict aggregation tendencies, critical for bioavailability studies. For fluorinated analogs, electrostatic potential maps highlight electron-deficient regions influencing reactivity .
Q. How do substituents (e.g., 4-fluoro vs. 4-chloro) impact biological activity?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies require synthesizing analogs (e.g., 4-chlorophenyl derivative ) and testing in vitro against target enzymes (e.g., proteases). Fluorine’s electronegativity enhances membrane permeability, while chloro groups may improve binding affinity via hydrophobic interactions. Use radiolabeled (e.g., ) versions for pharmacokinetic profiling .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
